molecular formula C21H23F2N3O B2686945 N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide CAS No. 329080-39-9

N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide

Cat. No. B2686945
CAS RN: 329080-39-9
M. Wt: 371.432
InChI Key: VPAKEMMZRFHHGU-QPJJXVBHSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide, also known as DPPA, is a chemical compound that has shown potential in scientific research applications. It is a piperazine derivative that has been synthesized for its potential use as a drug candidate.

Scientific Research Applications

Antihistaminic and Antiallergic Properties

Cetirizine, a related piperazine antihistamine, demonstrates significant effectiveness in the treatment of urticaria and allergic rhinitis. It functions as a selective H1 histamine receptor antagonist (Arlette, 1991).

Antipsychotic Potential

N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides, which bear structural similarity to the queried compound, have been explored for their anti-dopaminergic and anti-serotonergic activities, showing potential as novel antipsychotic agents (Dash et al., 2012).

Antibacterial, Antifungal, and Anthelmintic Activities

Benzyl and Sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, similar in structure to the compound of interest, have exhibited significant antibacterial, antifungal, and anthelmintic activities. These findings suggest the potential of such compounds in treating various infections (Khan et al., 2019).

Potential in PET Imaging

Compounds structurally related to N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide have been used in PET imaging studies, particularly for investigating neurokinin(1) (NK1) receptors in the brain. Such research provides insights into neurological conditions and receptor function (Mey et al., 2005).

Anticancer Activities

Several piperazine derivatives, including those structurally similar to the compound , have been synthesized and evaluated for anticancer activities. These studies highlight the potential of such compounds in inhibiting cancer cell growth and could lead to new treatments for various types of cancer (Mehta et al., 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)16-26-13-11-25(12-14-26)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,24,27)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAKEMMZRFHHGU-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328778
Record name N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

329080-39-9
Record name N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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